molecular formula C10H7NO2 B080063 8-Hydroxyquinoline-2-carboxaldehyde CAS No. 14510-06-6

8-Hydroxyquinoline-2-carboxaldehyde

Cat. No.: B080063
CAS No.: 14510-06-6
M. Wt: 173.17 g/mol
InChI Key: SLBPIHCMXPQAIQ-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyquinoline-2-carboxaldehyde can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde group under mild conditions.

Major Products Formed:

    Oxidation: 8-Hydroxyquinoline-2-carboxylic acid.

    Reduction: 8-Hydroxyquinoline-2-methanol.

    Substitution: Schiff bases and hydrazones.

Scientific Research Applications

Pharmacological Applications

8QCHO and its derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 8QCHO. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving metal ion chelation. For instance, copper complexes of 8QCHO exhibit significant cytotoxicity against prostate cancer cells and other tumor types ( ). The ability of these complexes to enhance reactive oxygen species (ROS) generation contributes to their effectiveness in inducing cell death ( ).
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its incorporation into materials such as electrospun fibers enhances their antibacterial and antifungal properties ( ). This makes 8QCHO a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : As an iron chelator, 8QCHO has potential neuroprotective effects, particularly in conditions associated with metal ion dysregulation, such as Alzheimer's disease ( ). Its derivatives have been investigated for their ability to cross the blood-brain barrier and bind to copper ions, which may play a role in neuroprotection.

Synthesis and Derivative Development

The synthesis of 8QCHO derivatives is crucial for expanding its applications. Recent advancements include:

  • Benzoylhydrazones : The synthesis of benzoylhydrazones derived from 8QCHO has shown promising results in enhancing anticancer activity ( ). These derivatives can interact with metal ions to form complexes that exhibit improved therapeutic profiles.
  • Metal Complexes : The coordination of 8QCHO with transition metals like zinc and copper has been explored extensively. These complexes often display enhanced biological activity compared to the parent compound ( ). For example, studies have reported that Cu(II) complexes exhibit high cytotoxicity against various cancer cell lines, indicating the importance of metal ion interaction in the pharmacological efficacy of 8QCHO derivatives.

Case Studies

Several case studies highlight the applications of 8QCHO in different research contexts:

  • Electrospun Fibers : Research demonstrated that electrospun fibers incorporating 8-hydroxyquinoline derivatives exhibit significant antimicrobial and anticancer activities. This study emphasized the potential for developing new biomaterials with therapeutic properties ( ).
  • Copper Complexes for Cancer Treatment : A study on copper complexes of 8QCHO revealed strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells. In vivo experiments showed reduced tumor growth in animal models treated with these complexes ( ).
  • Dual-functional Probes : Recent developments have introduced 8QCHO as a dual-functional probe for selective signaling of Zn²⁺ and Cu²⁺ ions. This application is particularly relevant in bioanalytical chemistry, where monitoring metal ion concentrations is crucial ( ).

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in various cancer cell lines through metal ion chelationEffective against prostate cancer and other tumors
Antimicrobial PropertiesEnhances antibacterial and antifungal activities when incorporated into materialsSignificant antimicrobial effects observed
NeuroprotectionActs as an iron chelator; potential use in Alzheimer's disease treatmentCan cross blood-brain barrier; binds copper ions
Synthesis of DerivativesDevelopment of benzoylhydrazones and metal complexesImproved therapeutic profiles through complexation

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-2-carboxaldehyde involves its ability to chelate metal ions. The hydroxyl and aldehyde groups allow it to form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . This chelating ability is crucial for its applications in medicine and biology, where it can inhibit the activity of metalloproteins and enzymes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and chelating ability. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized properties .

Biological Activity

8-Hydroxyquinoline-2-carboxaldehyde (8-HQCHO) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by the presence of an aldehyde group at the 2-position. This modification enhances its chemical reactivity and biological activity. The compound is known for its ability to chelate metal ions, which plays a critical role in its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-HQCHO and its derivatives. For instance, compounds derived from 8-HQCHO have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study reported that specific derivatives induced reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. The IC50 values for these compounds were notably low, indicating potent anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
8-HQCHO Derivative AHeLa5.0ROS generation, apoptosis
8-HQCHO Derivative BMCF-74.2DNA damage, cell cycle arrest

These findings suggest that 8-HQCHO may serve as a promising scaffold for developing new anticancer agents targeting multiple pathways involved in tumorigenesis .

Antimicrobial Activity

The antimicrobial properties of 8-HQCHO have also been extensively studied. Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a hybrid compound synthesized from 8-HQCHO demonstrated an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics:

PathogenMIC (mg/mL)Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.0625
Pseudomonas aeruginosa0.250.125

These results indicate the potential of 8-HQCHO derivatives in combating antibiotic-resistant bacterial strains .

Neuroprotective Effects

Research has shown that certain derivatives of 8-HQCHO exhibit neuroprotective effects, particularly against oxidative stress-induced neuronal damage. For instance, compounds like GS(HQ)H have been reported to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced toxicity through metal-chelating and antioxidant mechanisms .

The biological activity of 8-HQCHO can be attributed to several mechanisms:

  • Metal Chelation: The ability to chelate metal ions such as iron and copper is crucial for its neuroprotective and anticancer activities.
  • Induction of Apoptosis: Many derivatives trigger apoptotic pathways in cancer cells through ROS generation and DNA damage.
  • Inhibition of Enzymes: Some derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of various 8-HQCHO derivatives against multiple cancer cell lines. The researchers synthesized several compounds and assessed their cytotoxicity using standard MTT assays. The results indicated that specific modifications to the quinoline structure significantly enhanced anticancer activity:

  • Compound X : Induced apoptosis in HeLa cells with an IC50 value of 3 µM.
  • Compound Y : Showed selective toxicity toward breast cancer cells with minimal effects on normal cells.

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of quinoline-based compounds .

Study on Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of newly synthesized hybrids based on 8-HQCHO. The study aimed to address the growing issue of antibiotic resistance by testing these compounds against resistant strains:

  • Hybrid A : Exhibited potent activity against Acinetobacter baumannii, a notorious pathogen known for its resistance.
  • Hybrid B : Showed effectiveness against both Enterococcus faecium and Klebsiella pneumoniae, indicating broad-spectrum potential.

This research highlights the relevance of exploring novel derivatives as alternatives to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Hydroxyquinoline-2-carboxaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : Traditional methods include the Skraup and Friedlander reactions , which involve condensation of substituted aromatic amines with α,β-unsaturated aldehydes or ketones . Modern approaches use condensation reactions between 8-hydroxyquinoline derivatives and thiosemicarbazide or aldehydes (e.g., 1:1 mole ratio reactions under reflux) .
  • Characterization : Purity (>95%) is confirmed via elemental analysis (±0.4% tolerance) and spectroscopic methods (NMR, IR) .
  • Optimization : Solvent choice (e.g., ethanol or DMSO), temperature control, and catalyst use (e.g., AlCl₃ for Fries rearrangement) are critical for minimizing side products .

Q. How does this compound act as a chelating agent, and what metals does it preferentially bind?

  • Mechanism : The compound’s hydroxyl and aldehyde groups enable bidentate or tridentate coordination with transition metals (Cu²⁺, Mn²⁺, Co²⁺, Fe³⁺) .
  • Applications :

  • Anticancer Activity : Copper complexes (e.g., CuHQTS) exhibit selective cytotoxicity by disrupting redox balance in cancer cells .
  • Neuroprotection : Chelates copper and zinc in Alzheimer’s disease models, reducing amyloid-β aggregation .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

  • Derivatization Strategies :

  • Schiff Base Formation : Condensation with amines (e.g., thiosemicarbazide) improves metal-binding capacity and antitumor efficacy .
  • Functional Group Addition : Introducing electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., 4,4-dimethyl groups) enhances stability and selectivity .
    • Biological Impact : Derivatives like CuHQDMTS (with 4,4-dimethyl-3-thiosemicarbazide) show higher anticancer activity than parent compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-prostate cancer efficacy of this compound copper complexes in vivo?

  • Model System : Use Luc-PC3 cells (luciferase-tagged prostate cancer cells) implanted in immunodeficient (nu/nu) mice for real-time tumor monitoring .
  • Dosage and Administration : Oral gavage of CuHQTS at 10–40 µg/g body weight, with weekly bioluminescence imaging (BLI) to quantify tumor growth .
  • Endpoints : Measure fluorescence signal reduction (BLI), tumor volume, and survival rates. Compare with cisplatin-resistant controls to assess overcoming drug resistance .

Q. What strategies mitigate the systemic toxicity of this compound-based therapies while maintaining efficacy?

  • Targeted Delivery :

  • Nanoparticle Encapsulation : Use polylactic acid (PLA) electrospun fibers to localize drug release at tumor sites .
  • PSMA Ligand Conjugation : Attach prostate-specific membrane antigen (PSMA)-binding molecules to enhance tumor selectivity .
    • Toxicity Monitoring : Track weight loss, organ histopathology, and serum markers (e.g., ALT/AST for liver damage) in murine models .

Q. How do researchers address contradictions in reported data on the compound’s antimicrobial vs. anticancer activity?

  • Context-Dependent Activity :

  • Antimicrobial Action : Low-molecular-weight salts of the compound disrupt microbial membranes at 50 mg/mL (DMSO solubility) .
  • Anticancer Specificity : Copper complexes selectively target cancer cells via ROS generation, sparing normal cells at lower concentrations .
    • Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., HeLa vs. PC3) to identify therapeutic windows .

Q. What methodologies balance the antioxidant and antitumor properties of Schiff base derivatives?

  • In Vitro Assays :

  • Antioxidant Testing : Use DPPH/ABTS radical scavenging assays and compare with Trolox standards .
  • Antitumor Screening : MTT assays on cancer cell lines, complemented by comet assays for DNA damage assessment .
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridine vs. quinoline rings) to tune redox activity .

Q. How do this compound complexes compare to cisplatin in overcoming chemoresistance?

  • Mechanistic Differences :

  • Cisplatin Resistance : Often linked to enhanced DNA repair or glutathione-mediated detoxification .
  • CuHQTS Advantage : Induces cuproptosis (copper-dependent cell death) and bypasses platinum resistance pathways .
    • Preclinical Data : CuHQTS shows 10-fold lower IC₅₀ (8 µM) than cisplatin (80 µM) in cisplatin-resistant neuroblastoma models .

Properties

IUPAC Name

8-hydroxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPIHCMXPQAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344771
Record name 8-Hydroxyquinoline-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14510-06-6
Record name 8-Hydroxyquinoline-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-2-quinolinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

8-hydroxy-2-methylquinoline (2 g, 12.4 mmol.), selenium dioxide (1.74 g, 15.8 mmol), 300 ml of pre-dried 1,4-dioxane, and 1.5 ml of water were mixed and stirred in a 1-L round bottom flask. The resulting solution was then refluxed for 24 h. The reaction was monitored until completion using TLC method. The reaction mixture was then filtered off, and the selenium metal was then washed with dichloromethane, and the combined filtrates were then evaporated off under reduced pressure. The crude product was then purified by sublimation under reduced pressure or by silica gel column chromatography to yield pure yellow needle crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8-hydroxy-2-methylquinoline (6.0 g, 37.7 mmol) in dioxane (15 ml) was added to a stirred solution of SeO2 (6.3 g, 56.8 mmol) in dioxane (80 ml) dropwise at 50° C. and the mixture was heated up to 80° C. for further 20 h. The resulting mixture was filtered. The filtrate was concentrated and the residue purified by column chromatography with Hex/EA=(15:1 to 10:1) to give 8-hydroxyquinoline-2-carboxaldehyde (2.45 g, 38%) derivatives as intermediates. Intermediate was converted into N-substituted compounds by reductive amination with aminoalcohol, aminoalkyne or other heterocycles to give series of compounds. 8-alkoxy-2-methyl quinoline were oxidized to give 8-alkoxyquinoline-2-carboxaldehyde derivatives and followed by the same method to give compounds M to O.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde
ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde
ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde
ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde
ZINC cyanide
ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde
ZINC cyanide
ZINC cyanide
8-Hydroxyquinoline-2-carboxaldehyde

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